Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring, an azetidinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyclopropanecarboxylate with 2-oxo-1-phenylazetidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester and azetidinone functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azetidinone moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or azetidinone functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of new ester or amide derivatives.
Scientific Research Applications
Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azetidinone moiety can act as a reactive site, forming covalent bonds with target proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate: shares similarities with other azetidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring and an azetidinone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-22-15(21)16(8-9-16)14(20)17-12-10-18(13(12)19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZWCZRTXWWTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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